molecular formula C16H13FO4 B6408107 5-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid CAS No. 1261930-97-5

5-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid

Cat. No.: B6408107
CAS No.: 1261930-97-5
M. Wt: 288.27 g/mol
InChI Key: SKUMSWRBJSFIAF-UHFFFAOYSA-N
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Description

5-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid is an organic compound that features both an ethoxycarbonyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid typically involves a multi-step process. One common method starts with the preparation of 4-ethoxycarbonylphenylboronic acid, which is then subjected to a Suzuki-Miyaura coupling reaction with 2-fluorobenzoic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxycarbonyl group can be oxidized to form carboxylic acids.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 5-(4-Ethoxycarbonylphenyl)-2-carboxybenzoic acid.

    Reduction: Formation of 5-(4-Ethoxycarbonylphenyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxycarbonylphenylboronic acid: Shares the ethoxycarbonyl group but lacks the fluorine atom.

    2-Fluorobenzoic acid: Contains the fluorine atom but lacks the ethoxycarbonyl group.

    4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of an ethoxycarbonyl group.

Uniqueness

5-(4-Ethoxycarbonylphenyl)-2-fluorobenzoic acid is unique due to the presence of both the ethoxycarbonyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-(4-ethoxycarbonylphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)15(18)19/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUMSWRBJSFIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691404
Record name 4'-(Ethoxycarbonyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-97-5
Record name 4'-(Ethoxycarbonyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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